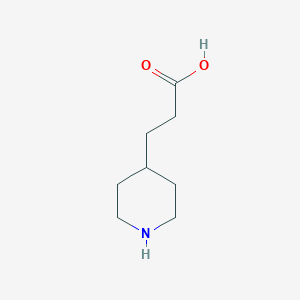

3-Piperidin-4-yl-propionic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h7,9H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYQMCCWFNSFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364076 | |

| Record name | 3-(Piperidin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822-32-8 | |

| Record name | 3-(Piperidin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperidin-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Piperidin-4-yl-propionic Acid: Chemical Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Piperidin-4-yl-propionic acid, a versatile building block in medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, synthesis, and applications, particularly in the context of central nervous system (CNS) drug discovery. While experimental data for this specific molecule is not extensively published, this guide synthesizes available information, predicted properties, and data from closely related analogues to provide a robust resource for the scientific community.

Introduction

This compound, also known as 4-piperidinepropanoic acid, is a non-proteinogenic amino acid that has garnered significant interest in the field of medicinal chemistry. Its structure, featuring a piperidine ring connected to a propionic acid moiety, serves as a valuable scaffold for the synthesis of a diverse range of biologically active compounds. The piperidine ring, a prevalent motif in many natural products and pharmaceuticals, often imparts favorable pharmacokinetic properties, such as improved solubility and the ability to cross the blood-brain barrier. The carboxylic acid group provides a convenient handle for further chemical modifications, including amide bond formation and esterification, making it a versatile starting material for combinatorial library synthesis and lead optimization.

This guide will delve into the core chemical characteristics of this compound, explore a representative synthetic route, and discuss its established and potential applications in drug discovery, with a particular focus on its role as a precursor to CNS-active agents.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of a saturated six-membered heterocyclic amine (piperidine) substituted at the 4-position with a propanoic acid chain. The presence of both a basic secondary amine and an acidic carboxylic acid group makes it a zwitterionic compound under physiological pH.

| Property | Value | Source |

| IUPAC Name | 3-(Piperidin-4-yl)propanoic acid | PubChem[1] |

| CAS Number | 1822-32-8 | PubChem[1] |

| Molecular Formula | C₈H₁₅NO₂ | PubChem[1] |

| Molecular Weight | 157.21 g/mol | PubChem[1] |

| Appearance | Off-white to light yellow solid | ChemicalBook[2] |

| Melting Point | 275-277 °C | ChemicalBook[2] |

| Boiling Point | 299 °C (Predicted) | ChemicalBook[2] |

| Density | 1.039 g/cm³ (Predicted) | ChemicalBook[2] |

| pKa (acidic) | ~4.66 ± 0.10 (Predicted) | ChemicalBook[2] |

| pKa (basic) | ~11.1 (Predicted, based on piperidine) | ChEMBL[3] |

| XLogP3 | -1.9 (Computed) | PubChem[1] |

| Solubility | Expected to be soluble in water and polar protic solvents. | Inferred |

Spectroscopic Characterization (Expected)

While experimentally determined spectra for this compound are not widely published, its spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Expected)

In a typical deuterated solvent such as D₂O, the ¹H NMR spectrum is expected to show the following signals:

-

Piperidine Ring Protons (C2-H, C6-H, C3-H, C5-H): A series of complex multiplets in the range of δ 2.5-3.5 ppm and δ 1.2-1.8 ppm. The protons alpha to the nitrogen (C2-H, C6-H) would be further downfield.

-

Piperidine C4-H: A multiplet around δ 1.5-2.0 ppm, coupled to the adjacent methylene protons of the ring and the propionic acid chain.

-

Propionic Acid Protons (α-CH₂ and β-CH₂): Two triplets corresponding to the two methylene groups of the propionic acid chain, likely in the range of δ 2.2-2.6 ppm (α-CH₂) and δ 1.5-1.9 ppm (β-CH₂).

-

NH and OH Protons: These protons will exchange with D₂O and their signals will either be absent or appear as a broad singlet. In a non-protic solvent like DMSO-d₆, they would appear as broad singlets.

¹³C NMR Spectroscopy (Expected)

The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals:

-

Carbonyl Carbon (C=O): In the range of δ 175-185 ppm.

-

Piperidine Carbons (C2, C6): Around δ 45-50 ppm.

-

Piperidine Carbons (C3, C5): Around δ 30-35 ppm.

-

Piperidine Carbon (C4): Around δ 35-40 ppm.

-

Propionic Acid Carbons (α-CH₂ and β-CH₂): In the range of δ 30-40 ppm.

FTIR Spectroscopy (Expected)

The infrared spectrum would be characterized by the following key absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[4]

-

N-H Stretch (Secondary Amine): A moderate absorption band around 3300-3500 cm⁻¹.

-

C-H Stretch (Aliphatic): Multiple sharp bands in the 2850-2960 cm⁻¹ region.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1700-1725 cm⁻¹.[4]

-

C-N Stretch: A medium absorption in the fingerprint region, typically between 1000-1250 cm⁻¹.

Synthesis of this compound

A common and effective method for the synthesis of saturated nitrogen heterocycles like piperidines is the catalytic hydrogenation of their aromatic precursors, pyridines.[5] A plausible and widely utilized route to this compound is the reduction of 3-(pyridin-4-yl)propanoic acid.

Representative Experimental Protocol: Catalytic Hydrogenation

The following protocol is a representative procedure based on established methods for the hydrogenation of substituted pyridines.[5]

Materials:

-

3-(Pyridin-4-yl)propanoic acid

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Glacial Acetic Acid

-

Hydrogen gas (H₂)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

-

Reaction Setup: In a high-pressure reactor vessel, dissolve 3-(pyridin-4-yl)propanoic acid (1.0 eq) in glacial acetic acid.

-

Catalyst Addition: Carefully add a catalytic amount of PtO₂ (typically 5-10 mol%) to the solution.

-

Hydrogenation: Seal the reactor and purge the system with nitrogen gas before introducing hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 6-10 hours.

-

Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

-

Neutralization and Extraction: The filtrate is carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted multiple times with ethyl acetate.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography to afford the final product.

Causality Behind Experimental Choices:

-

PtO₂ Catalyst: Adams' catalyst is a highly effective and commonly used catalyst for the hydrogenation of aromatic rings, including pyridines.

-

Glacial Acetic Acid as Solvent: The acidic medium protonates the pyridine nitrogen, which activates the ring towards reduction and can improve the efficiency of the hydrogenation process.[5]

-

High-Pressure Hydrogen: The aromaticity of the pyridine ring makes it relatively stable. High-pressure hydrogen is necessary to achieve complete saturation to the piperidine ring in a reasonable timeframe.

Applications in Drug Discovery

The this compound scaffold is a key building block in the design and synthesis of compounds targeting the central nervous system. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) makes it a valuable starting point for the development of GABAergic modulators.

GABA Uptake Inhibitors

A primary application of piperidine-based carboxylic acids is in the development of GABA uptake inhibitors. By blocking the reuptake of GABA from the synaptic cleft, these inhibitors increase the concentration of GABA available to bind to its receptors, thereby enhancing inhibitory neurotransmission. This mechanism is a validated therapeutic strategy for the treatment of epilepsy and other neurological disorders.

A notable example of a marketed drug that contains a related piperidine carboxylic acid core is Tiagabine . Tiagabine is a selective GABA reuptake inhibitor used as an anticonvulsant.[3] The piperidine ring in these inhibitors serves as a scaffold to correctly orient the lipophilic side chains that are crucial for binding to the GABA transporter (GAT-1).

Other CNS Applications

The versatility of the this compound scaffold extends beyond GABA uptake inhibitors. The secondary amine of the piperidine ring can be functionalized to introduce a wide range of substituents, allowing for the exploration of diverse chemical space and targeting of various CNS receptors. For instance, derivatives of piperidine have been investigated as antipsychotics, antidepressants, and agents for the treatment of neurodegenerative diseases.[6][7]

Use in Solid-Phase and Solution-Phase Synthesis

For use in peptide synthesis or the construction of combinatorial libraries, the reactive amine and carboxylic acid groups of this compound must be orthogonally protected. Common protecting group strategies include:

-

N-Boc-3-Piperidin-4-yl-propionic acid: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that is stable under a variety of reaction conditions but can be readily removed with acid. This derivative is a valuable building block in both solid-phase and solution-phase synthesis.

-

N-Fmoc-3-Piperidin-4-yl-propionic acid: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another common amine protecting group, particularly in solid-phase peptide synthesis, as it is stable to acid but cleaved by a mild base.[8]

-

N-Cbz-3-Piperidin-4-yl-propionic acid: The benzyloxycarbonyl (Cbz) group is a classic amine protecting group that can be removed by catalytic hydrogenation.

The availability of these N-protected derivatives allows for the selective modification of the carboxylic acid moiety, followed by deprotection of the amine for further functionalization, or vice versa. This flexibility is crucial for the efficient synthesis of complex target molecules.

Safety and Handling

Based on aggregated GHS information, this compound is classified as causing serious eye damage.[1] Therefore, appropriate personal protective equipment, including safety glasses or goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with eyes, rinse cautiously with water for several minutes.

Conclusion

References

- Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group. (n.d.). ResearchGate.

- PubChem. (n.d.). 3-(Piperidin-4-yl)propanoic acid. National Center for Biotechnology Information.

- Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024, July). ResearchGate.

- Kühnert, S., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(19), 2031-2044. [Link]

- Heldebrant, D. J., et al. (2013). Electronic Supplementary Information Carbon dioxide as a reversible amine-protecting agent in selective Michael additions and acylations. Green Chemistry, 15, 2419-2426. [Link]

- PubChem. (n.d.). Piperidine. National Center for Biotechnology Information.

- Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1833-1838. [Link]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237).

- Propanoic acid, 3-(4-aminocarbonyl-1-piperidyl)-, tert-butyl ester. (n.d.). SpectraBase.

- Wikipedia. (n.d.). Piperidine.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.

- Larduinat, M., et al. (2023). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]

- Shteynman, M., et al. (2020). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease.

- Larduinat, M., et al. (2023). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ResearchGate.

- Lategan, C., et al. (2008). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 13(3), 544-561. [Link]

- Capuano, B., et al. (2007). Aminimides as Potential CNS Acting Agents. I. Design, Synthesis, and Receptor Binding of 4′-Aryl Aminimide Analogues of Clozapine as Prospective Novel Antipsychotics. Australian Journal of Chemistry, 60(9), 673-684. [Link]

- Clark, J. (n.d.). infrared spectrum of propanoic acid. Doc Brown's Chemistry.

- Luke, G. P. (1951). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Recueil des Travaux Chimiques des Pays-Bas, 70(4), 324-328. [Link]

- Wei, T., et al. (2022). Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. Molecules, 27(19), 6653. [Link]

- Kamal, A., et al. (2022). Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease with Antioxidant Potential. Pharmaceuticals, 15(7), 839. [Link]

- Clark, J. (n.d.). 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry.

- Clark, J. (n.d.). interpreting infra-red spectra. Chemguide.

- Infrared Spectral Studies of Propanoic Acid in Various Solvents. (n.d.).

- Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. (2011). ResearchGate.

- IR Spectra of Selected Compounds. (2020, June 29). Chemistry LibreTexts.

Sources

- 1. 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1822-32-8 [amp.chemicalbook.com]

- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. asianpubs.org [asianpubs.org]

- 6. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jcsp.org.pk [jcsp.org.pk]

An In-Depth Technical Guide to the Synthesis of 3-Piperidin-4-yl-propionic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Piperidin-4-yl-propionic acid, a valuable building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development. It delves into two primary synthetic strategies: the reduction of a pyridine precursor and a Michael addition approach. Each pathway is discussed with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind key procedural choices. This guide aims to serve as a practical resource, combining theoretical knowledge with actionable laboratory methods to empower researchers in their synthetic endeavors.

Introduction

This compound and its derivatives are key intermediates in the synthesis of a wide array of pharmaceutical compounds. The piperidine moiety is a prevalent scaffold in numerous biologically active molecules, contributing to desirable pharmacokinetic properties such as improved solubility and the ability to interact with biological targets. This guide explores the most common and effective synthetic routes to this versatile building block, providing the necessary detail for practical application in a research and development setting.

Part 1: The Primary Synthesis Pathway: From Pyridine to Piperidine

The most established and widely utilized method for the synthesis of this compound commences with the construction of a pyridine-based precursor, which is subsequently reduced to the desired piperidine ring system. This pathway can be logically divided into three main stages:

-

Formation of the α,β-Unsaturated Acid Precursor: The Knoevenagel condensation of pyridine-4-carboxaldehyde with malonic acid.

-

Saturation of the Alkene: Reduction of the acrylic acid derivative to the corresponding propanoic acid.

-

Hydrogenation of the Pyridine Ring: Conversion of the pyridine ring to a piperidine ring.

This multi-step approach offers a reliable and scalable route to the target molecule.

Logical Workflow for the Primary Synthesis Pathway

Caption: Workflow of the primary synthesis pathway.

Step 1: Knoevenagel Condensation

The initial step involves a Knoevenagel condensation between pyridine-4-carboxaldehyde and malonic acid. This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] The use of pyridine as a solvent and a catalytic amount of piperidine is a classic and effective method, often referred to as the Doebner modification, which facilitates both the condensation and subsequent decarboxylation.[2]

Expert Insight: The choice of pyridine as the solvent is strategic; it not only facilitates the dissolution of the reactants but also acts as a base to promote the reaction. Piperidine, a stronger base, serves as the catalyst to deprotonate the malonic acid, forming the reactive enolate.[1]

-

To a round-bottom flask, add pyridine-4-carboxaldehyde (1.0 eq), malonic acid (1.5 eq), and pyridine (as solvent).

-

Add a catalytic amount of piperidine (0.1 eq).

-

Heat the reaction mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Acidify the mixture with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Typical yields for this reaction are in the range of 70-85%.

Step 2: Reduction of the Acrylic Acid Double Bond

The second step involves the selective reduction of the carbon-carbon double bond of the acrylic acid intermediate to form 3-(pyridin-4-yl)propanoic acid. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and common method for this transformation.[3]

Expert Insight: Palladium on carbon is the catalyst of choice for this step due to its high efficacy in reducing carbon-carbon double bonds without affecting the more stable aromatic pyridine ring under mild conditions.

-

In a hydrogenation vessel, dissolve 3-(pyridin-4-yl)acrylic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The product can be purified by recrystallization if necessary. Expected yields are typically high, often exceeding 90%.

Step 3: Hydrogenation of the Pyridine Ring

The final and most critical step is the hydrogenation of the pyridine ring of 3-(pyridin-4-yl)propanoic acid to yield the target molecule, this compound. This reduction is more challenging than the alkene reduction due to the aromaticity of the pyridine ring and requires more forcing conditions or more active catalysts.[4] Platinum(IV) oxide (PtO₂, Adams' catalyst) and Rhodium on carbon (Rh/C) are commonly employed for this transformation, often in an acidic solvent like acetic acid.[4][5]

Expert Insight: The use of an acidic solvent such as acetic acid is crucial for the efficient hydrogenation of the pyridine ring. The acid protonates the pyridine nitrogen, forming a pyridinium ion. This protonation disrupts the aromaticity of the ring, making it more susceptible to reduction by the catalyst.[4] The choice between PtO₂ and Rh/C can depend on substrate sensitivity and desired stereoselectivity. Rhodium catalysts are known for their high activity under milder conditions.[6]

-

In a high-pressure hydrogenation vessel, dissolve 3-(pyridin-4-yl)propanoic acid (1.0 g) in glacial acetic acid (5 mL).[7]

-

Add Platinum(IV) oxide (PtO₂) (5 mol%).[7]

-

Pressurize the vessel with hydrogen gas to 50-70 bar.[7]

-

Stir the reaction mixture at room temperature for 6-10 hours.[7]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization. Yields for this step are generally good, often in the range of 80-95%.[7]

Part 2: Alternative Synthesis Pathway: A Michael Addition Approach

An alternative strategy for the synthesis of this compound involves a Michael addition of a malonate ester to 4-vinylpyridine. This route builds the propionic acid side chain onto a pre-existing pyridine ring.

Logical Workflow for the Michael Addition Pathway

Caption: Workflow of the Michael addition pathway.

Step 1: Michael Addition of Diethyl Malonate to 4-Vinylpyridine

This reaction is a conjugate addition of the enolate of diethyl malonate to the electron-deficient double bond of 4-vinylpyridine.[8] A base, such as sodium ethoxide, is used to generate the malonate enolate.[9]

-

In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (1.0 eq) in ethanol.

-

To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature.

-

After stirring for 30 minutes, add 4-vinylpyridine (1.0 eq) dropwise.

-

Heat the reaction mixture to reflux for 4-8 hours.

-

Monitor the reaction by TLC.

-

After cooling, neutralize the reaction mixture with acetic acid.

-

Remove the ethanol under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify by vacuum distillation or column chromatography.

Step 2: Hydrolysis and Decarboxylation

The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield 3-(pyridin-4-yl)propanoic acid.[10]

-

To a round-bottom flask, add diethyl 2-(pyridin-4-ylethyl)malonate (1.0 eq) and an aqueous solution of a strong acid (e.g., 6M HCl) or base (e.g., 6M NaOH).

-

Heat the mixture to reflux for 4-6 hours.

-

If using a base, cool the reaction and acidify with concentrated HCl.

-

Heat the acidic solution to reflux for an additional 1-2 hours to ensure complete decarboxylation.

-

Cool the solution and adjust the pH to the isoelectric point of the amino acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry.

The resulting 3-(pyridin-4-yl)propanoic acid can then be hydrogenated to the final product as described in Step 3 of the primary pathway.

Part 3: N-Boc Protection of this compound

In many synthetic applications, it is necessary to protect the secondary amine of the piperidine ring to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability and ease of removal under acidic conditions.[8]

Workflow for N-Boc Protection

Caption: Workflow for the N-Boc protection step.

-

Dissolve this compound (1.0 eq) in a mixture of dioxane and water.

-

Add a base such as triethylamine (Et₃N) (1.5 eq).[11]

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at room temperature.[8]

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once complete, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 3-4.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected product. Yields are typically excellent, often greater than 90%.

Part 4: Comparative Analysis of Synthesis Pathways

| Step | Primary Pathway | Alternative Pathway | Yield Comparison | Scalability & Purity |

| 1 | Knoevenagel Condensation | Michael Addition | Knoevenagel: 70-85% | Both are scalable, but the Michael addition may require more careful control of reaction conditions to avoid polymerization of the vinylpyridine. |

| 2 | Alkene Reduction | Hydrolysis & Decarboxylation | Alkene Reduction: >90% | The alkene reduction is typically very clean and high-yielding. Hydrolysis and decarboxylation can also be high-yielding but may require more rigorous purification. |

| 3 | Pyridine Hydrogenation | Pyridine Hydrogenation | 80-95% | This step is common to both pathways and presents the same challenges for scalability and purification, primarily related to catalyst handling and removal. |

Conclusion

The synthesis of this compound is a well-established process with two primary, reliable routes. The choice between the primary pathway, starting from pyridine-4-carboxaldehyde, and the alternative Michael addition pathway will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The primary pathway is arguably more traditional and widely documented, offering a robust and high-yielding sequence. The Michael addition route provides a convergent approach that may be advantageous in certain contexts. Both pathways culminate in the critical hydrogenation of the pyridine ring, a step for which careful selection of catalyst and reaction conditions is paramount to success. The subsequent N-Boc protection is a straightforward and high-yielding transformation that prepares the molecule for further elaboration in complex drug synthesis programs. This guide provides the foundational knowledge and practical protocols to enable chemists to confidently synthesize this important building block.

References

- Sreenivasulu, R., Venkata Sri Ranganath, K., & Ramesh Raju, R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360.

- Reddymasu Sreenivasulu, K. V. S. R., & Rudraraju Ramesh Raju. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.

- Stentzel, M. R., & Klumpp, D. A. (2021). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. PMC.

- Dhongade-Desai, S., Shetake, P., Mang, R. A., kamble, S. K., Sankpal, A. A., Gadakari, V. D., & Gondhali, A. S. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.

- Timm, D., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry Letters and Reviews.

- Vandavasi, J. K., et al. (2020). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online.

- Pandya, K. C., & Mittal, D. S. (1936). CONDENSATION OF ALDEHYDES WITH MALONIC ACID - Part XII. The Influence of Groups and of other Factors. Proceedings of the Indian Academy of Sciences - Section A, 4(4), 511-516.

- Li, G., et al. (2021).

- Organic Chemistry Portal. (n.d.).

- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015).

- Chem-Impex. (n.d.). 3-(1-Boc-piperidin-4-yl)propionic acid. Chem-Impex.

- Pearson. (n.d.). Show how the following compounds can be made using the malonic ester synthesis. (a) 3-phenylpropanoic acid (b) 2-methylpropanoic acid. Pearson.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. BenchChem.

- Stack Exchange. (2020). Decarboxylation of malonic esters. Chemistry Stack Exchange.

- Google Patents. (1945). Production of malonic acid. US2373011A.

- Wibaut, J. P., & Kleipool, R. J. C. (1947). The preparation of pyridine‐4‐carboxylic acid and of piperidine‐4‐carboxylic acid by catalytic reduction of 2,6-dichloropyridine‐4‐carboxylic acid.

- BenchChem. (2025).

- Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Organic Syntheses Procedure.

- Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.

- Organic Syntheses. (n.d.). Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. Organic Syntheses Procedure.

- Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.

- Sciencemadness.org. (2020).

- Xiao, J. (2014). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository.

- University of Calgary. (n.d.). Ch21: Malonic esters. University of Calgary.

- ResearchGate. (2015). N-Boc Protection of Amines with Di-tert-Butyldicarbonate in Water under Neutral Conditions in the Presence of β-Cyclodextrin.

- Lévay, K., Tóth, K. D., Kárpáti, T., & Hegedűs, L. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. PubMed.

- Google Patents. (2021).

- Galkin, M. V., et al. (2023). Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)

- Filo. (2025).

- Google Patents. (2013). Process for the preparation of pyrollidine-3-carboxylic acids. US8344161B2.

- Kim, M. J., et al. (2015).

- Google Patents. (2006). New method for preparing 3-pyridine acetic hydrochloride. CN1246313C.

- Martínez-Alonso, M., et al. (2019). Versatile Route to trans-Platinum(II) Complexes via Manipulation of a Coordinated 3-(Pyridin-3-yl)propanoic Acid Ligand. PubMed.

- Martínez-Alonso, M., et al. (2019). Versatile Route to trans -Platinum(II) Complexes via Manipulation of a Coordinated 3-(Pyridin-3-yl)propanoic Acid Ligand.

Sources

- 1. scribd.com [scribd.com]

- 2. Knoevenagel Condensation [organic-chemistry.org]

- 3. Recent Advances of Pd/C-Catalyzed Reactions [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

The Pivotal Role of 3-Piperidin-4-yl-propionic Acid Derivatives in Neuropharmacology: A Technical Guide

Abstract

The 3-piperidin-4-yl-propionic acid scaffold has emerged as a cornerstone in the development of novel therapeutics targeting a spectrum of neurological disorders. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of its derivatives. We will delve into the nuanced structure-activity relationships that govern their interactions with key neurological targets, including GABA transporters and the choline transporter. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the field, complete with detailed experimental protocols and mechanistic insights to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The Versatile Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets.[1] Its saturated heterocyclic structure provides a three-dimensional framework that can be readily functionalized to optimize potency, selectivity, and pharmacokinetic properties. This compound, a key derivative, serves as a versatile building block for creating compounds with significant activity in the central nervous system (CNS).[2] This guide will focus on the derivatives of this core structure and their profound impact on neuropharmacology.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a critical first step in the development of its derivatives. A common and efficient method involves the use of a Boc-protected piperidine precursor, which allows for selective modifications.[3]

Synthetic Workflow:

Caption: General synthetic scheme for this compound.

This synthetic route provides a reliable and scalable method for producing the core scaffold, which can then be further modified to generate a diverse library of derivatives.

Modulation of GABAergic Neurotransmission: Targeting GABA Transporters

A significant area of research for this compound derivatives has been their activity as inhibitors of GABA transporters (GATs).[4][5] GABA is the primary inhibitory neurotransmitter in the CNS, and its reuptake from the synaptic cleft by GATs is a key mechanism for terminating its signal.[6] Inhibition of GATs increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[5] This mechanism is a validated therapeutic strategy for conditions such as epilepsy.[7]

Mechanism of Action at the GABAergic Synapse

Derivatives of this compound can act as competitive or non-competitive inhibitors of GATs, particularly GAT-1 and GAT-3.[1][8] By blocking these transporters on presynaptic neurons and surrounding glial cells, these compounds prevent the reuptake of GABA, leading to its accumulation in the synaptic cleft and enhanced activation of postsynaptic GABA receptors.[6]

Caption: Inhibition of GABA reuptake by this compound derivatives.

Structure-Activity Relationships (SAR) for GABA Transporter Inhibition

The affinity and selectivity of these derivatives for different GAT subtypes are highly dependent on their structural modifications. Lipophilic substitutions on the piperidine nitrogen have been shown to be crucial for potent GAT-1 inhibition.

| Derivative | Modification | Target | IC50 (µM) | Reference |

| Tiagabine | (R)-N-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]nipecotic acid | GAT-1 | 0.07 | [5] |

| (S)-4 | (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid | GAT-3 | 5 | [1] |

| SNAP-5114 | Nipecotic acid derivative with three 4-methoxyphenyl moieties | GAT-3 selective | - | [8] |

Key SAR Insights:

-

Lipophilic Side Chains: Large, lipophilic groups attached to the piperidine nitrogen generally enhance GAT-1 inhibitory activity.

-

Stereochemistry: The stereochemistry of the piperidine ring can significantly influence potency and selectivity.

-

Bioisosteric Replacement: Replacing the carboxylic acid with a phosphinic acid has been shown to retain GABA uptake inhibitory activity.[9]

Experimental Protocol: [³H]-GABA Uptake Inhibition Assay

This protocol describes a standard method for assessing the inhibitory activity of compounds on GABA transporters expressed in cultured cells.[10]

Materials:

-

HEK293 cells stably expressing the desired human GAT subtype (e.g., GAT-1).

-

Poly-D-lysine-coated 96-well plates.

-

[³H]-GABA (radiolabeled gamma-aminobutyric acid).

-

Uptake Buffer (e.g., Krebs-Ringer-HEPES).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation counter.

Procedure:

-

Cell Plating: Seed the GAT-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.

-

Compound Incubation: Wash the cells with uptake buffer and then pre-incubate with various concentrations of the test compound for a specified time (e.g., 10-20 minutes) at room temperature.

-

Initiation of Uptake: Add [³H]-GABA to each well to initiate the uptake reaction. The final concentration of [³H]-GABA should be close to its Km value for the specific transporter.

-

Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by washing the cells multiple times with ice-cold uptake buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]-GABA using a scintillation counter.

-

Data Analysis: Determine the IC50 value for each test compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

Modulation of Cholinergic Neurotransmission: Targeting the Choline Transporter

Derivatives of this compound have also been identified as potent inhibitors of the high-affinity choline transporter (CHT).[11][12] CHT is responsible for the reuptake of choline into presynaptic cholinergic neurons, which is the rate-limiting step in acetylcholine (ACh) synthesis.[13] Inhibition of CHT can therefore modulate cholinergic neurotransmission, a pathway implicated in cognitive function and neurodegenerative diseases like Alzheimer's disease.[14]

Mechanism of Action at the Cholinergic Synapse

By blocking CHT, these derivatives reduce the availability of choline for ACh synthesis, leading to a decrease in ACh release. This mechanism is of significant interest for studying the role of the cholinergic system in various physiological and pathological processes.

Caption: Inhibition of the choline transporter by this compound derivatives.

Structure-Activity Relationships (SAR) for Choline Transporter Inhibition

Research has shown that modifications to the benzamide moiety of 4-methoxy-3-(piperidin-4-yl)oxy benzamides significantly impact their CHT inhibitory activity.

| Derivative | Modification | IC50 (µM) | Reference |

| 10q | (2-piperidin-1-yl)ethoxy | 0.76 | [11] |

| 10r | 2-morpholinoethoxy | 6.12 | [11] |

| ML352 (10m) | methylpiperidine ether analog | Potent inhibitor | [11] |

Key SAR Insights:

-

Amide Functionality: Benzylic heteroaromatic amide moieties are generally the most potent.[11]

-

Piperidine Substituent: 3-(Piperidin-4-yl)oxy substituents are favored over alkyl ether changes.[11]

-

Heterocyclic Replacements: Replacing the piperidine with a morpholine ring leads to a decrease in activity.[11]

Experimental Protocol: [³H]-Choline Uptake Inhibition Assay

This protocol outlines a method to measure the inhibition of CHT in a cellular context.[15]

Materials:

-

Cells expressing CHT (e.g., HEK-hCHT cells).

-

24-well plates.

-

[³H]-choline.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES).

-

Test compounds.

-

Scintillation counter.

Procedure:

-

Cell Culture: Culture the CHT-expressing cells in 24-well plates.

-

Pre-incubation: Wash the cells with uptake buffer and pre-incubate with the test compound for a defined period.

-

Uptake Initiation: Initiate choline uptake by adding [³H]-choline to the wells.

-

Uptake Termination: Stop the reaction by washing the cells with ice-cold uptake buffer.

-

Quantification: Lyse the cells and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC50 values for the test compounds.

Other Biological Activities and Therapeutic Potential

Beyond their effects on GABA and choline transporters, derivatives of this compound have shown a wide range of other biological activities, highlighting the versatility of this scaffold.

-

Anticonvulsant Activity: Derivatives of piperidinecarboxylic acid have demonstrated efficacy in blocking maximal electroshock-induced seizures in animal models.[7]

-

Analgesic Activity: Certain piperidine derivatives have shown potent analgesic effects, potentially through interaction with opioid receptors or other pain-related targets.[16] A recent study highlighted a piperidine propionamide derivative as a promising candidate for treating neuropathic pain by acting as a sigma-1 receptor antagonist and mu-opioid receptor agonist.[17]

-

Acetylcholinesterase Inhibition: Some derivatives have been designed as acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy for Alzheimer's disease.[13][18]

-

Anticancer and Antileukemic Activity: Substituted (phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives have shown antiproliferative activity against human leukemia cells.[19]

-

Antiprotozoal Activity: Hydrazone derivatives of 3-[4-(7-chloro-quinolin-4-yl)-piperazin-1-yl]-propionic acid have been synthesized and evaluated as antiprotozoal agents.[15][20]

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the design and synthesis of novel neuropharmacological agents. Its derivatives have demonstrated significant activity as inhibitors of key neurotransmitter transporters, including GATs and CHT, and have shown promise in a variety of other therapeutic areas. The structure-activity relationships discussed in this guide provide a roadmap for the rational design of more potent and selective compounds.

Future research should focus on:

-

Subtype-Selective Inhibitors: Developing derivatives with greater selectivity for specific GAT subtypes to minimize off-target effects.

-

In Vivo Efficacy and Pharmacokinetics: Thoroughly evaluating the in vivo efficacy, safety, and pharmacokinetic profiles of lead compounds.

-

Elucidation of Novel Mechanisms: Exploring other potential biological targets and mechanisms of action for this diverse class of molecules.

By leveraging the insights presented in this technical guide, researchers can continue to unlock the full therapeutic potential of this compound derivatives for the treatment of a wide range of debilitating neurological and other disorders.

References

- Andersen, K. E., et al. (1994). Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. Journal of medicinal chemistry, 37(15), 2334-2342.

- Wieting, J. M., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & medicinal chemistry letters, 25(8), 1757-1760.

- Creative Diagnostics. (n.d.). GABAergic Synapse Pathway.

- Katarzyna, K., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Journal of Medicinal Chemistry, 64(15), 11490-11506.

- Wieting, J. M., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & medicinal chemistry letters, 25(8), 1757–1760.

- Soudijn, W., & van Wijngaarden, I. (2000). The GABA transporter and its inhibitors. Current medicinal chemistry, 7(10), 1063-1079.

- Pochwat, B., et al. (2019). 4-Hydroxypiperidines and Their Flexible 3-(Amino)

- Melchiorre, C., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of medicinal chemistry, 44(15), 2495-2501.

- S-A. A. El-Subbagh, et al. (1997). Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats. Methods and findings in experimental and clinical pharmacology, 19(5), 307-316.

- Falch, E., et al. (1999). Piperidinyl-3-phosphinic acids as novel uptake inhibitors of the neurotransmitter gamma-aminobutyric acid (GABA). Bioorganic & medicinal chemistry letters, 9(6), 811-814.

- Ye, W., et al. (2022). Molecular basis of human GABA transporter 3 inhibition.

- Biftu, T., et al. (2009). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 52(10), 3246-3256.

- Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(2), 329-339.

- ChemSynthesis. (n.d.). 3-(3-vinyl-4-piperidinyl)propanoic acid.

- Kulkarni, A. A., et al. (2013). Design, synthesis, and pharmacological evaluation of piperidin-4-yl amino aryl sulfonamides: novel, potent, selective, orally active, and brain penetrant 5-HT₆ receptor antagonists. Journal of medicinal chemistry, 56(1), 111-125.

- Inam, S., et al. (2014). Design, synthesis and biological evaluation of 3-[4-(7-chloro-quinolin-4-yl)-piperazin-1-yl]-propionic acid hydrazones as antiprotozoal agents. European journal of medicinal chemistry, 76, 467-476.

- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-10.

- PubChem. (n.d.). 3-(Piperidin-4-yl)propanoic acid.

- Vinaya, K., et al. (2011). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Letters in Drug Design & Discovery, 8(7), 644-651.

- Kumar, S., et al. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 12(43), 28045-28056.

- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-10.

- Inam, S., et al. (2014). Design, synthesis and biological evaluation of 3-[4-(7-chloro-quinolin-4-yl)-piperazin-1-yl]-propionic acid hydrazones as antiprotozoal agents. European journal of medicinal chemistry, 76, 467-476.

- Medindia. (n.d.). Propionic Acid Derivatives.

- Chen, X., et al. (2025). Elevated propionate and its association with neurological dysfunctions in propionic acidemia. Frontiers in Molecular Neuroscience, 18, 1499376.

- Popa-Tudor, O. M., & T. A. B. (2021). Alzheimer's Disease Pharmacotherapy in Relation to Cholinergic System Involvement. Pharmaceuticals, 14(3), 241.

- Zhang, G., et al. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. European journal of medicinal chemistry, 191, 112144.

- Madsen, K. K., et al. (2010). Structural basis of GABA reuptake inhibition.

- Kanner, B. I., & Bendahan, A. (1990). Inhibition of Activity of GABA Transporter GAT1 by δ-Opioid Receptor. Journal of Biological Chemistry, 265(11), 6031-6035.

- Soudijn, W., & van Wijngaarden, I. (2000). The GABA transporter and its inhibitors. Current medicinal chemistry, 7(10), 1063-1079.

- Brandeis University. (n.d.). Choline Transporters and The Pathogenesis of Alzheimer's Disease.

- PubChem. (n.d.). 3-(Piperidin-4-yl)propanoic acid.

- Anand, P., & Singh, B. (2013). Cholinesterase Inhibitors Used in the Treatment of Alzheimer's Disease. Current Alzheimer Research, 10(7), 716-728.

- Constantinescu, C. C., et al. (2018). Toward Imaging of the GABA Transporter Type 1 In Vivo: Quantitative Evaluation of 4 Novel PET Radiotracers in Nonhuman Primates. Journal of Nuclear Medicine, 59(9), 1435-1441.

- Stary, E., et al. (2021). Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 12(20), 3848-3858.

- Conway, T., et al. (2024). Unlocking choline's potential in Alzheimer's disease: A narrative review exploring the neuroprotective and neurotrophic role of phosphatidylcholine and assessing its impact on memory and learning. Clinical Nutrition ESPEN, 63, 1-11.

- Malet, M., et al. (2022). Pharmacotherapy of Neuropathic Pain. International Journal of Molecular Sciences, 23(19), 11476.

- Wang, Y., et al. (2014). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 19(12), 20996-21009.

- Nunes, E. A., et al. (2012). Inhibition of Choline Acetyltransferase as a Mechanism for Cholinergic Dysfunction Induced by Amyloid-β Peptide Oligomers. Journal of Biological Chemistry, 287(22), 18279-18290.

- Dingledine, R., & Korn, S. J. (1985). Inhibition of GABA uptake in the rat hippocampal slice. The Journal of physiology, 366, 387-402.

- G. G. G., et al. (2011). Derivatives of pyrrolo[3,4-d]pyridazinone, a new class of analgesic agents. European journal of medicinal chemistry, 46(9), 4237-4245.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. tandfonline.com [tandfonline.com]

- 8. bosterbio.com [bosterbio.com]

- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Regulation of GABAergic synapse development by postsynaptic membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Central Cholinergic Synapse: A Primer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alzheimer’s Disease Pharmacotherapy in Relation to Cholinergic System Involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Derivatives of pyrrolo[3,4-d]pyridazinone, a new class of analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The proof of concept of 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile for the therapy of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. savemyexams.com [savemyexams.com]

3-Piperidin-4-yl-propionic acid as a GABA analogue

An In-Depth Technical Guide on 3-Piperidin-4-yl-propionic Acid as a GABA Analogue

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Consequently, the GABAergic system represents a primary target for therapeutic intervention in a host of neurological and psychiatric disorders. GABA analogues, synthetic compounds designed to mimic the structure and function of endogenous GABA, have yielded significant clinical successes, including treatments for epilepsy, neuropathic pain, and anxiety. This technical guide provides a comprehensive exploration of this compound, a structural analogue of GABA featuring a piperidine scaffold—a motif present in several known GABAergic modulators. We will dissect its chemical properties, provide a robust synthesis protocol, and detail a multi-tiered pharmacological evaluation strategy. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven experimental methodologies to rigorously characterize this compound's potential as a novel modulator of the GABA system. The narrative emphasizes the causal logic behind experimental design, from initial in vitro receptor binding assays to functional electrophysiology and confirmatory in vivo behavioral models, establishing a self-validating framework for its scientific investigation.

Part 1: Foundational Chemistry and Rationale for Investigation

The GABAergic System: A Premier Target for CNS Therapeutics

The therapeutic modulation of the GABAergic system is a cornerstone of modern neuropharmacology. Synaptic inhibition is primarily mediated by the binding of GABA to its receptors, which are broadly classified into two main types: ionotropic GABA_A receptors and metabotropic GABA_B receptors. GABA_A receptors are ligand-gated chloride ion channels; their activation leads to an influx of chloride, hyperpolarization of the neuronal membrane, and subsequent inhibition of firing.[1] They are the target for widely used drug classes such as benzodiazepines and barbiturates.[2][3] GABA_B receptors are G-protein coupled receptors that indirectly induce inhibitory effects by modulating potassium and calcium channels.[4] The clearance of GABA from the synaptic cleft is managed by GABA transporters (GATs), which are also significant drug targets.[5] Compounds that act as receptor agonists or inhibit GABA reuptake can potentiate GABAergic transmission, producing anxiolytic, sedative, and anticonvulsant effects.[6][7]

Chemical Profile: this compound

This compound (also known as 3-(4-Piperidyl)propionic acid) is a compelling candidate for GABAergic activity due to its structural features.[8] It incorporates a flexible propionic acid chain, mirroring the carboxylic acid moiety of GABA, attached to a piperidine ring. This six-membered heterocyclic amine is a key pharmacophore in numerous bioactive compounds, including established GABA uptake inhibitors like tiagabine (a derivative of nipecotic acid, or piperidine-3-carboxylic acid).[5][6] Furthermore, the structurally similar compound Piperidine-4-sulphonic acid (P4S) is a known GABA_A receptor agonist, providing a strong rationale for investigating the title compound's interaction with GABA receptors.[9][10]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-piperidin-4-ylpropanoic acid | [11] |

| CAS Number | 1822-32-8 | [11] |

| Molecular Formula | C₈H₁₅NO₂ | [11] |

| Molecular Weight | 157.21 g/mol | [11] |

| Hydrochloride CAS | 51052-79-0 | [8] |

| Appearance (HCl Salt) | Light yellow solid | [8] |

Synthetic Strategy: A Validated Pathway

The synthesis of this compound is most efficiently achieved through a pathway utilizing a protecting group strategy to allow for selective modification. The use of a tert-butoxycarbonyl (Boc) group is standard practice in peptide chemistry and for modifying amines, as it is stable under many reaction conditions but can be readily removed under mild acidic conditions.[12] This approach ensures high yields and purity.

Diagram 1: Synthetic Workflow for this compound

Caption: Potential interaction points for the test compound.

In Vitro Characterization: From Binding to Function

-

Causality: The first step in characterizing a novel ligand is to determine if it physically interacts with the target receptors and with what affinity. A competitive radioligand binding assay is the gold standard for this purpose. It measures the ability of the unlabeled test compound to displace a known high-affinity radiolabeled ligand from the receptor. The resulting inhibition constant (K_i) is an inverse measure of binding affinity.

-

Self-Validation: The protocol includes "total binding" (radioligand only), "non-specific binding" (in the presence of a saturating concentration of a known unlabeled ligand), and multiple concentrations of the test compound. The specific binding must be significantly higher than non-specific binding for the assay to be valid.

Protocol 2: Competitive Radioligand Binding Assay for GABA_A and GABA_B Receptors

-

Tissue Preparation:

-

Homogenize whole rat brains (minus cerebellum and pons) in ice-cold 0.32 M sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes.

-

Resuspend the resulting pellet in buffer and repeat the centrifugation step three times to remove endogenous GABA. T[13]he final pellet (P2 fraction) containing synaptic membranes is stored at -80°C.

-

-

GABA_A Receptor Assay:

-

Thaw and resuspend membranes in a Tris-HCl buffer (pH 7.4).

-

In a 96-well plate, add membrane preparation, [³H]muscimol (a high-affinity GABA_A agonist, final concentration ~1-2 nM), and varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M).

-

For non-specific binding, use a saturating concentration of unlabeled GABA (100 µM).

-

Incubate for 30 minutes at 4°C.

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters, followed by three quick washes with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

GABA_B Receptor Assay:

-

The procedure is similar, but uses a Tris-HCl buffer containing CaCl₂ (2.5 mM), which is essential for GABA_B binding. [13] 2. Use [³H]GABA (~10 nM) as the radioligand.

-

To ensure binding is specific to GABA_B receptors, include a saturating concentration of a GABA_A agonist (e.g., isoguvacine, 100 µM) in all wells to block the GABA_A sites.

-

For non-specific binding, use a saturating concentration of unlabeled baclofen (a selective GABA_B agonist, 100 µM).

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration and K_d is the dissociation constant of the radioligand.

-

Table 2: Hypothetical Binding Affinity Data

| Receptor Target | Radioligand | K_i (nM) of Test Compound |

| GABA_A | [³H]Muscimol | 450 |

| GABA_B | [³H]GABA | >10,000 |

| GAT-1 | [³H]Tiagabine | 8,200 |

-

Causality: A binding assay does not reveal whether a compound activates (agonist), blocks (antagonist), or modulates the receptor. Whole-cell patch-clamp electrophysiology directly measures the ion flow through the channel in response to drug application, providing definitive functional data on efficacy and potency (EC₅₀). U[14][15]sing cell lines (e.g., HEK293) transfected with specific GABA_A receptor subunit combinations allows for the precise determination of subtype selectivity, a critical aspect of modern drug development.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology on Recombinant GABA_A Receptors

-

Cell Culture and Transfection:

-

Culture human embryonic kidney (HEK293) cells in standard DMEM with 10% FBS.

-

Co-transfect cells with plasmids encoding the desired GABA_A receptor subunits (e.g., α1, β2, γ2) and a reporter gene (e.g., GFP) using a lipid-based transfection reagent.

-

Allow 24-48 hours for receptor expression.

-

-

Electrophysiological Recording:

-

Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope stage, continuously perfused with an extracellular solution.

-

Identify transfected cells by GFP fluorescence.

-

Using a glass micropipette filled with an intracellular solution, form a high-resistance (>1 GΩ) seal with the cell membrane ("giga-seal").

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell voltage at a holding potential of -60 mV.

-

-

Drug Application and Data Acquisition:

-

To test for agonist activity, apply increasing concentrations of this compound via a rapid perfusion system and record the elicited inward chloride current.

-

To test for antagonist activity, co-apply the test compound with a known concentration of GABA (e.g., its EC₂₀) and measure any reduction in the GABA-evoked current.

-

To test for positive allosteric modulation, co-apply the test compound with a low concentration of GABA (e.g., its EC₅) and measure any potentiation of the GABA-evoked current.

-

Record currents using an amplifier, digitize the data, and analyze using software like pCLAMP.

-

-

Data Analysis:

-

For agonist activity, plot the peak current response against the log concentration of the compound and fit to the Hill equation to determine the EC₅₀ (potency) and I_max (efficacy relative to GABA).

-

Table 3: Hypothetical Functional Data at GABA_A Receptor Subtypes

| Subtype (αXβ2γ2) | Agonist EC₅₀ (µM) | Efficacy (% of GABA Max) | Modulatory Effect (at GABA EC₂₀) |

| α1β2γ2 | 25 | 40% (Partial Agonist) | None |

| α2β2γ2 | 18 | 65% (Partial Agonist) | +25% Potentiation |

| α3β2γ2 | 21 | 60% (Partial Agonist) | +20% Potentiation |

| α5β2γ2 | >100 | <5% | None |

In Vivo Validation: Translating Molecular Effects to Systemic Activity

-

Causality: Positive results in vitro must be validated in a living system to assess therapeutic potential. In vivo models evaluate the compound's ability to cross the blood-brain barrier and produce a physiologically relevant effect. The elevated plus maze (EPM) is a canonical behavioral paradigm for assessing anxiolytic activity, a hallmark of positive GABAergic modulation.

[7]***

Protocol 4: Anxiolytic Activity in the Elevated Plus Maze (EPM) Model

-

Apparatus: The EPM consists of four arms (two open, two enclosed by walls) arranged in a plus shape and elevated from the floor.

-

Animals and Dosing:

-

Use adult male mice or rats.

-

Administer this compound (or vehicle control) via intraperitoneal (IP) injection at various doses (e.g., 1, 5, 10 mg/kg) 30 minutes before testing. Include a positive control group treated with a known anxiolytic like diazepam (1-2 mg/kg).

-

-

Testing Procedure:

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore freely for 5 minutes.

-

Record the session with an overhead video camera for later analysis.

-

-

Data Analysis:

-

Score the following parameters:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open arms vs. closed arms.

-

Total distance traveled (a measure of general locomotor activity).

-

-

An anxiolytic effect is indicated by a statistically significant increase in the percentage of time spent and/or entries into the open arms, without a significant change in total distance traveled (to rule out hyperactivity).

-

Diagram 3: Decision-Making Workflow for Compound Characterization

Caption: A logical progression for evaluating a novel CNS compound.

Part 3: Integrated Profile and Future Directions

Synthesizing the hypothetical data presented, this compound emerges as a promising GABAergic modulator. The data suggests it is a moderately potent partial agonist at GABA_A receptors, with a preference for α2- and α3-containing subtypes over α1 and α5. This profile is particularly intriguing, as α2/α3-containing receptors are strongly implicated in anxiolysis, while the sedative and amnesic effects of classical benzodiazepines are primarily linked to α1 and α5 subtypes, respectively. T[2]he lack of significant affinity for GABA_B receptors or GATs points towards a selective mechanism of action.

Future Research:

-

Lead Optimization: A focused medicinal chemistry campaign could explore structure-activity relationships (SAR) to improve potency and selectivity. Modifications to the piperidine ring or the propionic acid linker could yield more effective compounds.

-

Pharmacokinetics: A full ADME (Absorption, Distribution, Metabolism, Excretion) profile is necessary to determine the compound's brain penetrance, half-life, and metabolic stability.

-

Expanded Behavioral Pharmacology: If the anxiolytic profile is confirmed, further testing in models of anticonvulsant activity (e.g., PTZ- or MES-induced seizures) and motor coordination (e.g., rotarod test) would be warranted to build a more complete in vivo profile.

-

Off-Target Screening: A broad screening panel against other CNS receptors and ion channels is essential to ensure a clean safety and selectivity profile.

The systematic approach outlined in this guide provides a rigorous framework for validating this compound as a novel GABA analogue, potentially paving the way for a new generation of selective anxiolytics with an improved side-effect profile.

References

- An In Vivo Method for Testing GABAergic Compounds. (n.d.). PubMed.

- Pyrrolidine, thiomorpholine and piperidine GABA analogues. (n.d.). ResearchGate.

- Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. (n.d.). ResearchGate.

- Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (2020). PMC.

- This compound hydrochloride. (n.d.). Chem-Impex.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Adv. J. Chem. A.

- Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. (1983). PubMed.

- 3-(1-Boc-piperidin-4-yl)propionic acid. (n.d.). Chem-Impex.

- Characterization of GABA Receptors. (2001). PMC.

- Electrophysiological Effects of E 4031, a Drug With Selective Class III Properties, in Man. (1993). PubMed.

- In Vivo Evidence of the Specificity of Effects of GABAA Receptor Modulating Medications. (2014). PMC.

- Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. (2025). NIH.

- In vivo modulations by GABA-related drugs of met-enkephalin release in basal ganglia of the cat brain. (1982). PubMed.

- Elevated plus maze. (n.d.). Wikipedia.

- Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site. (2008). PubMed.

- In vitro studies on GABA release. (1979). PMC.

- GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. (1982). PubMed.

- GABAergic Afferents Activate Both GABAA and GABAB Receptors in Mouse Substantia Nigra Dopaminergic Neurons In Vivo. (2008). Journal of Neuroscience.

- GABA analogue. (n.d.). Wikipedia.

- A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. (2014). PLOS One.

- GABAA Receptor Modulation by Etomidate Analogues. (2011). PMC.

- 3-(Piperidin-4-yl)propanoic acid. (n.d.). PubChem.

- Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. (2022). MDPI.

- Probing Structural Features and Binding Mode of 3-Arylpyrimidin-2,4-diones within Housefly γ-Aminobutyric Acid (GABA) Receptor. (2011). PMC.

- The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. (2021). PMC.

- The electrophysiological effects of antiarrhythmic potential of a secoaporphine, N-allylsecoboldine. (1998). PMC.

- Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. (2018). PubMed.

- Propofol increases agonist efficacy at the GABA(A) receptor. (2001). PubMed.

- 3 Binding Affinities (nM) of Benzodiazepine Site Ligands to GABAA... (n.d.). ResearchGate.

- Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. (2020). Frontiers.

- Electrophysiological effects of lidocaine, l-chlorpheniramine, and bepridil on rabbit sinus node pacemaker cells. (1986). PubMed.

- The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. (2022). PMC.

- Electrophysiological Effects of the Transient Receptor Potential Melastatin 4 Channel Inhibitor (4-Chloro-2-(2-chlorophenoxy)acetamido) Benzoic Acid (CBA) in Canine Left Ventricular Cardiomyocytes. (2020). MDPI.

- Effect of lidocaine on the electrophysiological properties of ventricular muscle and Purkinje fibers. (1971). PMC.

- The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. (2022). Frontiers.

- Tirofiban. (n.d.). Wikipedia.

Sources

- 1. Probing Structural Features and Binding Mode of 3-Arylpyrimidin-2,4-diones within Housefly γ-Aminobutyric Acid (GABA) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo Evidence of the Specificity of Effects of GABAA Receptor Modulating Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jneurosci.org [jneurosci.org]

- 5. ajchem-a.com [ajchem-a.com]

- 6. researchgate.net [researchgate.net]

- 7. Elevated plus maze - Wikipedia [en.wikipedia.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrophysiological effects of E 4031, a drug with selective class III properties, in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The electrophysiological effects of antiarrhythmic potential of a secoaporphine, N-allylsecoboldine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Potential of 3-Piperidin-4-yl-propionic Acid: A Technical Guide to a Promising Scaffold for Neurological Therapeutics

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

3-Piperidin-4-yl-propionic acid, a structurally intriguing GABA analogue, stands as a promising, yet underexplored, scaffold in the landscape of neurological drug discovery. While direct and extensive preclinical and clinical data on this specific molecule remain nascent, its chemical architecture, coupled with a growing body of research on analogous piperidine-based compounds, points toward significant therapeutic potential. This technical guide provides an in-depth analysis of this compound, delving into its inferred mechanism of action, potential therapeutic applications in disorders such as epilepsy and anxiety, and a comprehensive, practical framework for its synthesis and biological evaluation. By synthesizing existing knowledge on structurally related compounds and established methodologies, this document aims to equip researchers with the foundational insights and experimental protocols necessary to unlock the full therapeutic promise of this versatile chemical entity.

Introduction: The Rationale for Investigating this compound

The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory neurotransmission, with gamma-aminobutyric acid (GABA) serving as the primary inhibitory neurotransmitter.[1] Dysregulation of the GABAergic system is a hallmark of numerous neurological and psychiatric disorders, including epilepsy, anxiety disorders, and neuropathic pain.[1][2] Consequently, the development of therapeutic agents that modulate GABAergic signaling has been a cornerstone of neuropharmacology.